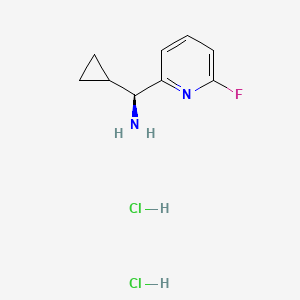

(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride

CAS No.:

Cat. No.: VC13655006

Molecular Formula: C9H13Cl2FN2

Molecular Weight: 239.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13Cl2FN2 |

|---|---|

| Molecular Weight | 239.11 g/mol |

| IUPAC Name | (S)-cyclopropyl-(6-fluoropyridin-2-yl)methanamine;dihydrochloride |

| Standard InChI | InChI=1S/C9H11FN2.2ClH/c10-8-3-1-2-7(12-8)9(11)6-4-5-6;;/h1-3,6,9H,4-5,11H2;2*1H/t9-;;/m0../s1 |

| Standard InChI Key | DSOUNGFOMMVHSE-WWPIYYJJSA-N |

| Isomeric SMILES | C1CC1[C@@H](C2=NC(=CC=C2)F)N.Cl.Cl |

| SMILES | C1CC1C(C2=NC(=CC=C2)F)N.Cl.Cl |

| Canonical SMILES | C1CC1C(C2=NC(=CC=C2)F)N.Cl.Cl |

Introduction

Chemical Structure and Stereochemistry

The molecular formula of (S)-cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride is C₉H₁₃Cl₂FN₂, with a molecular weight of 239.12 g/mol . The structure comprises:

-

A 6-fluoropyridin-2-yl aromatic ring, where fluorine is meta to the nitrogen atom.

-

A cyclopropyl group bonded to the chiral carbon of the methanamine backbone.

-

Two hydrochloride counterions, enhancing solubility in polar solvents.

The (S)-configuration at the chiral center is critical for its stereoselective interactions in biological systems . The SMILES notation (Cl.Cl.C1(CC1)C@HC1=NC(=CC=C1)F) and InChIKey (CMVXBXDWRRQPSF-UHFFFAOYSA-N) confirm the spatial arrangement .

Synthesis and Manufacturing

Synthetic Routes

While explicit synthetic protocols for this compound are proprietary, analogous methods for fluoropyridine derivatives suggest a multi-step process:

-

Cyclopropanation: Reaction of vinyl precursors with diazomethane or Simmons-Smith reagents to form the cyclopropyl group .

-

Fluorination: Introduction of fluorine at the pyridine C6 position via halogen exchange or electrophilic substitution .

-

Amine Formation: Reductive amination or Gabriel synthesis to install the methanamine moiety .

-

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .

Physicochemical Properties

Solubility and Stability

| Property | Value | Source |

|---|---|---|

| Solubility | Soluble in DMSO, water (10 mM) | |

| Storage | -20°C (desiccated) | |

| Melting Point | Not reported | – |

The hydrochloride salt improves aqueous solubility, facilitating in vitro assays . Stability studies indicate a 6-month shelf life at -80°C .

Spectroscopic Data

Applications in Research

Medicinal Chemistry

The compound’s fluoropyridine moiety is a common pharmacophore in ATP synthase inhibitors, notably against Mycobacterium tuberculosis . Structural analogs demonstrate:

Chemical Biology

As a building block, it is utilized in:

-

Peptide coupling: Amine group participation in amide bond formation .

-

Metal catalysis: Pyridine coordination in palladium-mediated cross-couplings .

| GHS Code | Hazard Statement | Precautionary Measures |

|---|---|---|

| H315 | Causes skin irritation | Wear gloves/lab coat |

| H319 | Causes serious eye irritation | Use eye protection |

| H335 | May cause respiratory irritation | Use fume hood |

Exposure Management

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume